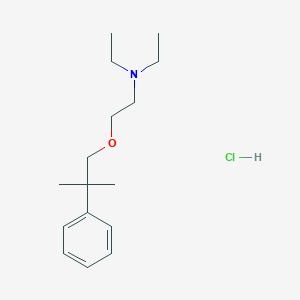![molecular formula C10H14O6 B14284070 Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol CAS No. 126380-42-5](/img/structure/B14284070.png)
Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol: is a chemical compound that combines the properties of acetic acid and a furan derivative. This compound is of interest due to its unique structure, which includes a furan ring and a dioxolane moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolane Moiety: The dioxolane ring is introduced via a reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Acetic Acid Group: The final step involves the esterification or acylation of the furan-dioxolane intermediate with acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxolane moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme mechanisms and metabolic pathways.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds.
Industry
Material Science: Used in the development of polymers and resins.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the dioxolane moiety can form hydrogen bonds with polar functional groups. These interactions can modulate enzyme activity and influence biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: Similar furan ring structure but lacks the dioxolane moiety.
2,5-Dimethylfuran: Similar furan ring but with different substituents.
1,3-Dioxolane: Contains the dioxolane ring but lacks the furan structure.
Eigenschaften
CAS-Nummer |
126380-42-5 |
|---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C8H10O4.C2H4O2/c9-5-6-1-2-7(12-6)8-10-3-4-11-8;1-2(3)4/h1-2,8-9H,3-5H2;1H3,(H,3,4) |
InChI-Schlüssel |
YHQMIOSQMBEQRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1COC(O1)C2=CC=C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


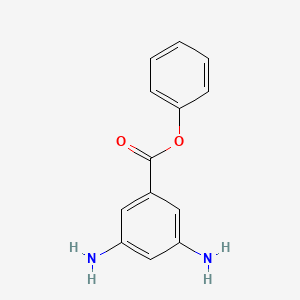
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
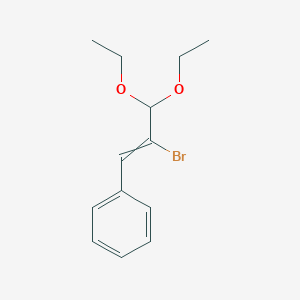
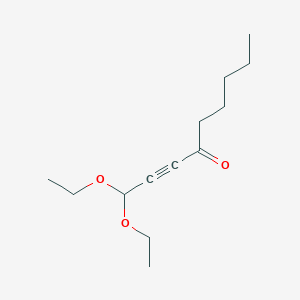
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
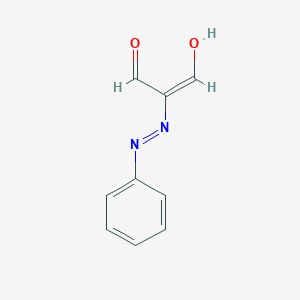
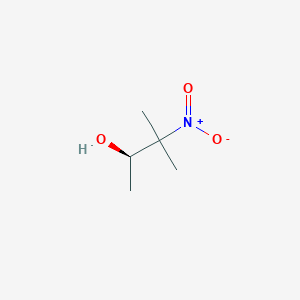
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
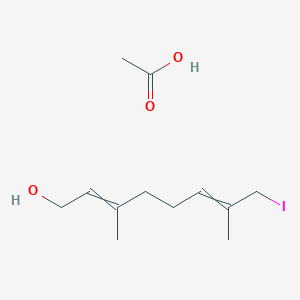
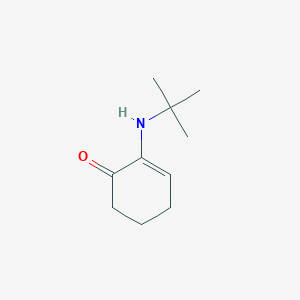
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)

